Plantaricin A

Description

from Lactobacillus plantarum; its activity depends on the action of two peptides

Properties

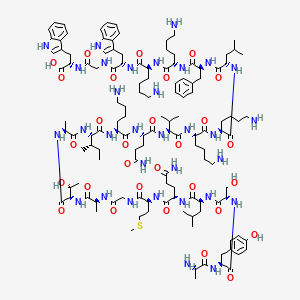

CAS No. |

131463-18-8 |

|---|---|

Molecular Formula |

C46H75N11O14S |

Molecular Weight |

1038.2 g/mol |

IUPAC Name |

2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-N-[1-[[2-[[1-[[3-hydroxy-1-[[1-[(3-methyl-1-oxopentan-2-yl)amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]pentanediamide |

InChI |

InChI=1S/C46H75N11O14S/c1-9-24(4)34(21-58)55-39(64)26(6)51-46(71)38(27(7)60)57-40(65)25(5)50-37(63)20-49-42(67)32(16-17-72-8)53-43(68)31(14-15-36(48)62)52-44(69)33(18-23(2)3)54-45(70)35(22-59)56-41(66)30(47)19-28-10-12-29(61)13-11-28/h10-13,21,23-27,30-35,38,59-61H,9,14-20,22,47H2,1-8H3,(H2,48,62)(H,49,67)(H,50,63)(H,51,71)(H,52,69)(H,53,68)(H,54,70)(H,55,64)(H,56,66)(H,57,65) |

InChI Key |

XWJYGTDYKZLURA-UHFFFAOYSA-N |

Synonyms |

plantaricin A |

Origin of Product |

United States |

Foundational & Exploratory

The Architecture of Defense: A Technical Guide to the Plantaricin A Gene Cluster and its Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of microbial ecosystems, the production of antimicrobial peptides, known as bacteriocins, represents a key strategy for survival and dominance. Among these, Plantaricin A (PlnA), produced by various strains of Lactiplantibacillus plantarum (formerly Lactobacillus plantarum), stands out not only for its antimicrobial properties but also for its role as a signaling molecule in a sophisticated quorum-sensing regulatory network. This technical guide provides an in-depth exploration of the genetic organization of the this compound gene cluster, the molecular mechanisms governing its expression, and detailed methodologies for its characterization. Understanding this system offers significant potential for the development of novel antimicrobial agents and food preservation strategies.

I. Genetic Organization of the this compound Gene Cluster

The genes responsible for plantaricin production are typically located on the chromosome and organized into distinct operons.[1] A key locus in this system is the plnABCD operon, which functions as the regulatory cassette for the entire plantaricin biosynthesis.[2] This operon is central to the quorum-sensing mechanism that controls the production of various plantaricin peptides.

The plantaricin locus in strains like Lactobacillus plantarum C11 is extensive, spanning approximately 29 kbp and can be organized into multiple operons including those for bacteriocin production (plnEF, plnJK), immunity (plnI, plnM), and transport (plnG, plnH).[1][3] The overall genetic organization can vary between different L. plantarum strains, reflecting the adaptability of this species to diverse environments.[4]

Quantitative Data of the plnABCD Regulatory Operon

The plnABCD operon is fundamental to the regulation of plantaricin synthesis. The table below summarizes the key quantitative data for the genes and their corresponding protein products within this operon.

| Gene | Size (bp) | Protein | Number of Amino Acids | Molecular Weight (kDa) | Function |

| plnA | 147 | PlnA | 48 | ~5.2 (precursor), ~2.98 (mature) | Induction Factor (Peptide Pheromone)[5] |

| plnB | 1341 | PlnB | 446 | ~51.8 | Histidine Protein Kinase (Sensor) |

| plnC | 699 | PlnC | 232 | ~26.9 | Response Regulator (Activator) |

| plnD | 702 | PlnD | 233 | ~27.1 | Response Regulator (Repressor)[2] |

II. Regulation of this compound Production: A Quorum-Sensing Mechanism

The production of plantaricin is tightly regulated by a sophisticated three-component signal transduction system that functions as a quorum-sensing mechanism. This allows the bacterial population to coordinate gene expression in response to cell density.[6][7] The key players in this regulatory network are encoded by the plnABCD operon.

-

Induction Factor (PlnA): The plnA gene encodes a precursor peptide that is processed and secreted out of the cell as a mature peptide pheromone, also known as the induction factor (IF).[3]

-

Histidine Protein Kinase (PlnB): As the bacterial population density increases, the extracellular concentration of the PlnA pheromone reaches a critical threshold. This pheromone is then detected by the membrane-bound histidine protein kinase, PlnB, which acts as the sensor.[2]

-

Response Regulators (PlnC and PlnD): Upon binding of PlnA, PlnB undergoes autophosphorylation. The phosphate group is then transferred to the response regulators, PlnC and PlnD. Phosphorylated PlnC acts as a transcriptional activator, binding to the promoter regions of the plantaricin operons and upregulating their expression.[2] Conversely, PlnD has been shown to act as a repressor, providing a mechanism for fine-tuning the level of plantaricin production.[2]

This quorum-sensing circuit creates a positive feedback loop, where the production of PlnA leads to the activation of its own synthesis, as well as the production of other plantaricin bacteriocins.

Signaling Pathway of this compound Regulation

Caption: Quorum-sensing regulation of plantaricin production.

III. Experimental Protocols

This section outlines detailed methodologies for key experiments involved in the characterization of the this compound gene cluster and its products.

Cloning and Sequencing of the pln Gene Cluster

This protocol describes the general steps for identifying and sequencing the plantaricin gene cluster from a Lactiplantibacillus plantarum strain.

Experimental Workflow: Cloning and Sequencing

Caption: Workflow for cloning and sequencing the pln gene cluster.

Methodology:

-

Genomic DNA Extraction: High-quality genomic DNA is extracted from an overnight culture of L. plantarum using a commercial kit or standard enzymatic lysis followed by phenol-chloroform extraction and ethanol precipitation.

-

PCR Amplification: A conserved region of a known pln gene, such as plnA, is amplified using degenerate primers designed from aligned sequences of homologous genes from other L. plantarum strains.

-

Cloning: The purified PCR product is ligated into a suitable cloning vector (e.g., pGEM-T Easy) and transformed into a competent E. coli strain (e.g., DH5α).

-

Screening and Sequencing: Recombinant clones are screened, and the plasmid DNA is extracted and sequenced to confirm the identity of the insert.

-

Genome Walking/Inverse PCR: To obtain the full sequence of the gene cluster, techniques like genome walking or inverse PCR are employed to sequence the regions flanking the initially amplified fragment.

-

Sequence Assembly and Annotation: The overlapping sequences are assembled to reconstruct the entire pln gene cluster. Open reading frames (ORFs) are identified and annotated by homology searches against protein databases.

Analysis of pln Gene Expression by RT-qPCR

This protocol details the quantification of pln gene expression levels using reverse transcription-quantitative PCR (RT-qPCR).

Experimental Workflow: RT-qPCR

Caption: Workflow for RT-qPCR analysis of pln gene expression.

Methodology:

-

RNA Extraction: Total RNA is isolated from L. plantarum cultures grown to the desired optical density. RNA extraction is performed using methods that ensure high purity and integrity, such as TRIzol reagent or commercial RNA purification kits.

-

DNase Treatment: To eliminate any contaminating genomic DNA, the RNA sample is treated with DNase I.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qPCR: The qPCR reaction is performed using a real-time PCR system. The reaction mixture typically contains the cDNA template, gene-specific primers for the target pln gene (e.g., plnA, plnB) and a reference gene (e.g., 16S rRNA), and a fluorescent dye (e.g., SYBR Green) or a probe.

-

Data Analysis: The relative expression of the target gene is calculated using the comparative Ct (ΔΔCt) method, normalizing the expression to that of the reference gene.

Purification of Plantaricin Peptides

This protocol describes the purification of plantaricin peptides from the culture supernatant of L. plantarum.

Methodology:

-

Culture Supernatant Collection: L. plantarum is cultured in a suitable medium (e.g., MRS broth) until the late logarithmic or early stationary phase. The cells are then removed by centrifugation, and the cell-free supernatant is collected.

-

Ammonium Sulfate Precipitation: The proteins in the supernatant, including the plantaricin peptides, are precipitated by the gradual addition of ammonium sulfate to a final saturation of 40-60%. The mixture is stirred overnight at 4°C, and the precipitate is collected by centrifugation.

-

Cation Exchange Chromatography: The resuspended precipitate is loaded onto a cation exchange chromatography column (e.g., SP-Sepharose). The column is washed, and the bound peptides are eluted with a linear gradient of NaCl.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The active fractions from the cation exchange chromatography are further purified by RP-HPLC on a C8 or C18 column using a gradient of acetonitrile in water containing trifluoroacetic acid.

-

Purity and Identity Confirmation: The purity of the final plantaricin peptide is assessed by SDS-PAGE and its identity is confirmed by mass spectrometry.

Antimicrobial Activity Assay

This protocol outlines the determination of the antimicrobial activity of purified plantaricin peptides.

Methodology:

-

Indicator Strain Preparation: An overnight culture of a sensitive indicator strain (e.g., Lactobacillus sakei) is diluted in fresh medium and grown to the early logarithmic phase.

-

Agar Well Diffusion Assay: The indicator strain is seeded into a soft agar overlay, which is poured onto a solid agar plate. Wells are made in the agar, and serial dilutions of the purified plantaricin peptide are added to the wells.

-

Incubation and Measurement: The plates are incubated at the optimal temperature for the indicator strain until a lawn of growth is visible. The antimicrobial activity is quantified by measuring the diameter of the zone of inhibition around each well. The activity is often expressed in arbitrary units per milliliter (AU/mL), defined as the reciprocal of the highest dilution showing a clear zone of inhibition.

IV. Conclusion and Future Perspectives

The this compound gene cluster of Lactiplantibacillus plantarum represents a highly evolved and tightly regulated system for the production of antimicrobial peptides. The intricate interplay of the plnABCD regulatory cassette in orchestrating a quorum-sensing response highlights the sophisticated communication strategies employed by bacteria. A thorough understanding of this system, from its genetic architecture to the biochemical functions of its protein products, is paramount for harnessing its potential. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate and characterize this and similar bacteriocin systems. Future research, including detailed structural studies of the protein components and the elucidation of the precise molecular interactions within the signaling pathway, will undoubtedly pave the way for the rational design of novel antimicrobial agents and the development of advanced food biopreservation technologies. The continued exploration of the plantaricin system promises to yield valuable insights with significant implications for both human health and the food industry.

References

- 1. Frontiers | Comparative Genomics of Lactiplantibacillus plantarum: Insights Into Probiotic Markers in Strains Isolated From the Human Gastrointestinal Tract and Fermented Foods [frontiersin.org]

- 2. Evidence for dual functionality of the operon plnABCD in the regulation of bacteriocin production in Lactobacillus plantarum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative genomic analysis of Lactobacillus plantarum ZJ316 reveals its genetic adaptation and potential probiotic profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genome Analysis of Lactobacillus plantarum Isolated From Some Indian Fermented Foods for Bacteriocin Production and Probiotic Marker Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound is an amphiphilic alpha-helical bacteriocin-like pheromone which exerts antimicrobial and pheromone activities through different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Induction of Plantaricin Production in Lactobacillus plantarum NC8 after Coculture with Specific Gram-Positive Bacteria Is Mediated by an Autoinduction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Plantaricin A: A Technical Guide for Antimicrobial Peptide Development

Audience: Researchers, scientists, and drug development professionals.

Introduction

Plantaricin A (PlnA) is a cationic peptide produced by strains of Lactiplantibillus plantarum.[1] It belongs to the bacteriocin family of antimicrobial peptides (AMPs) and exhibits a fascinating dual functionality. Primarily, it acts as a peptide pheromone in a quorum-sensing system that regulates the production of other bacteriocins.[2][3] Beyond this signaling role, PlnA itself possesses antimicrobial activity, particularly by permeabilizing the cell membranes of target bacteria.[4][5]

The rise of antibiotic-resistant pathogens has spurred significant interest in AMPs like this compound as alternative or adjunctive therapeutics. A critical aspect of developing these peptides into effective drugs is understanding their structure-activity relationship (SAR). SAR studies elucidate which structural features of the peptide—such as its amino acid sequence, charge, hydrophobicity, and secondary structure—are essential for its biological activity. This knowledge enables the rational design of synthetic analogs with enhanced potency, greater stability, and improved therapeutic indices.

This technical guide provides an in-depth overview of the SAR of this compound, focusing on its membrane-permeabilizing mechanism. It summarizes key quantitative data from analog studies, details relevant experimental protocols, and visualizes the core concepts and workflows.

Core Structure and Mechanism of Action

This compound is an amphiphilic peptide that, in a membrane-mimicking environment, adopts an alpha-helical secondary structure.[2][3] This amphiphilic nature, with distinct hydrophobic and hydrophilic faces, is central to its antimicrobial action. Its mechanism primarily involves a multi-step interaction with the bacterial cell envelope.

-

Electrostatic Attraction: As a cationic peptide, PlnA is initially attracted to the net negative charge of the bacterial cell surface. This interaction is mediated by anionic structures such as lipopolysaccharides (LPS) on the outer membrane of Gram-negative bacteria and glycosylated membrane proteins.[4][6]

-

Membrane Insertion and Permeabilization: Following this initial binding, the peptide's hydrophobic regions interact with and insert into the lipid bilayer of the cell membrane. This insertion disrupts the membrane's integrity, leading to the formation of pores or other structural damage.[7][8] The result is a leakage of essential intracellular contents, dissipation of the membrane potential, and ultimately, cell death.[2][7]

The antimicrobial activity of PlnA is primarily dependent on this physical disruption of the membrane and does not rely on chiral interactions with a specific receptor, distinguishing it from its role as a pheromone.[2][3]

Figure 1. Mechanism of this compound action on a Gram-negative bacterial cell.

Structure-Activity Relationship Data

Recent studies have focused on designing analogs of Plantaricin A1 (PlnA1) to identify the key physicochemical properties that govern its ability to permeabilize the bacterial outer membrane (OM), a critical step in its activity against Gram-negative bacteria.[4][6] The following table summarizes data from a study by Meng et al. (2022), which systematically altered the net charge and hydrophobicity of PlnA1 and measured the resulting impact on OM permeability.

| Peptide ID | Sequence Modification (from PlnA1) | Net Charge | Hydrophobicity | α-Helix (%) | OM Permeability (%) | Citation |

| PlnA1 | Wild-Type | +6 | -0.37 | 53.33 | 100 | [4] |

| N38D | Asn38 -> Asp | +5 | -0.37 | 56.66 | 80 | [4] |

| T44E | Thr44 -> Glu | +5 | -0.37 | 50.00 | 75 | [4] |

| K43D | Lys43 -> Asp | +4 | -0.37 | 53.33 | 55 | [4] |

| K50D | Lys50 -> Asp | +4 | -0.37 | 50.00 | 50 | [4] |

| K55D | Lys55 -> Asp | +4 | -0.37 | 50.00 | 45 | [4] |

| OP1 | Ala40 -> Phe | +6 | -0.27 | 56.66 | 110 | [4] |

| OP2 | Ala48 -> Phe | +6 | -0.27 | 56.66 | 125 | [4] |

| OP3 | Ala40,48 -> Phe | +6 | -0.17 | 60.00 | 140 | [4] |

| OP4 | Ala40,48,52 -> Phe | +6 | -0.07 | 63.33 | 160 | [4] |

Analysis of SAR Data:

-

Role of Positive Charge: The data clearly demonstrates that a higher positive net charge is crucial for membrane permeabilization. Analogs with reduced positive charge (K43D, K50D, K55D) showed a significant decrease in their ability to permeate the outer membrane.[4] This supports the model that electrostatic attraction to the negatively charged bacterial surface is a critical initiating step.

-

Role of Hydrophobicity: Increasing the hydrophobicity of the peptide by substituting alanine with phenylalanine residues (OP1-OP4 series) progressively enhanced outer membrane permeability.[4] The most hydrophobic analog, OP4, exhibited the highest activity. This suggests that after the initial electrostatic binding, hydrophobic interactions are the driving force for membrane insertion and disruption.

-

Role of α-Helicity: The degree of α-helicity also appears to correlate positively with permeabilizing activity. The OP4 analog, which had the highest hydrophobicity, also displayed the highest percentage of α-helical structure, contributing to its superior performance.[4]

Experimental Protocols

Synthesis of this compound Analogs via Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for producing synthetic peptides. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach is most common.[9]

Principle: The peptide is assembled step-by-step while the C-terminal amino acid is covalently anchored to an insoluble polymer resin. This allows for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing.[10][11]

Detailed Methodology:

-

Resin Selection and Loading:

-

For a C-terminal amide, a Rink Amide resin is typically used. For a C-terminal carboxylic acid, a 2-chlorotrityl chloride resin is appropriate.[12]

-

The resin is first swelled in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

The first Fmoc-protected amino acid is then covalently attached (loaded) onto the resin using an appropriate activation method.

-

-

Peptide Chain Elongation Cycle:

-

Deprotection: The Fmoc protecting group on the α-amine of the resin-bound amino acid is removed using a solution of 20% piperidine in DMF. This exposes a free amine for the next coupling step. The resin is thoroughly washed with DMF to remove piperidine and byproducts.

-

Coupling: The next Fmoc-protected amino acid is "activated" and added to the resin. Activation is typically achieved using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine). The activated amino acid reacts with the free amine on the resin, forming a new peptide bond. The reaction is driven by using an excess of the amino acid and coupling reagents.

-

Washing: The resin is washed extensively with DMF to remove all excess reagents and byproducts.

-

-

Repeat Cycle: The deprotection-coupling-washing cycle is repeated for each amino acid in the desired sequence.

-

Cleavage and Final Deprotection:

-

Once the full peptide sequence is assembled, the peptide is cleaved from the resin.

-

Simultaneously, the acid-labile side-chain protecting groups (like tBu) are removed.

-

This is achieved using a "cleavage cocktail," typically containing a strong acid like trifluoroacetic acid (TFA) mixed with scavengers (e.g., water, triisopropylsilane) to quench reactive cations generated during deprotection.

-

-

Purification and Characterization:

-

The crude peptide is precipitated from the cleavage cocktail using cold diethyl ether, collected by centrifugation, and dried.

-

The final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The identity and purity of the peptide are confirmed by mass spectrometry (e.g., MALDI-TOF MS) and analytical RP-HPLC.

-

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard protocol.[13]

Principle: A standardized suspension of the target bacterium is challenged with serial dilutions of the antimicrobial peptide in a 96-well plate format. Growth is assessed after a defined incubation period.

Detailed Methodology (Modified for Cationic Peptides): [2]

-

Materials:

-

Sterile 96-well polypropylene microtiter plates (polystyrene plates should be avoided as cationic peptides can bind to them).[2]

-

Mueller-Hinton Broth (MHB), cation-adjusted.

-

Peptide stock solution, accurately quantified.

-

Bacterial strain (e.g., E. coli ATCC 25922).

-

-

Preparation of Bacterial Inoculum:

-

Inoculate a single colony of the test bacterium into MHB and grow overnight at 37°C.

-

Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells of the microtiter plate.

-

-

Peptide Dilution Series:

-

Prepare a two-fold serial dilution of the peptide in the appropriate diluent (e.g., 0.01% acetic acid with 0.2% bovine serum albumin to prevent peptide loss) in the 96-well plate.[2] Start with a high concentration and dilute across the plate, leaving control wells.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well containing the peptide dilutions.

-

Include a positive control (bacteria in broth without peptide) and a negative control (broth only, no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Reading the MIC:

-

The MIC is determined as the lowest peptide concentration at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a microplate reader to measure optical density at 600 nm.

-

Figure 2. General experimental workflow for this compound SAR studies.

Conclusion and Future Directions

Structure-activity relationship studies of this compound have definitively shown that its antimicrobial efficacy is a finely tuned interplay of positive charge, hydrophobicity, and α-helical structure. A high cationic charge is essential for targeting the peptide to the bacterial surface, while optimal hydrophobicity and a stable helical conformation are required for effective membrane disruption.

The analog OP4, with increased hydrophobicity, demonstrates the potential of rational design to create peptides with significantly enhanced membrane permeabilizing ability.[4] This not only suggests a path toward more potent direct-acting antimicrobials but also highlights their potential as "potentiators" or "synergizers" that can weaken the defenses of Gram-negative bacteria, making them susceptible to conventional hydrophobic antibiotics to which they are normally resistant.[1][6]

Future research should continue to explore this design space, potentially incorporating non-natural amino acids to improve stability against proteases, further optimizing the balance between antimicrobial potency and potential cytotoxicity, and evaluating lead candidates in complex in vivo infection models.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 3. This compound is an amphiphilic alpha-helical bacteriocin-like pheromone which exerts antimicrobial and pheromone activities through different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, Derived from Lactiplantibacillus plantarum, Reduces the Intrinsic Resistance of Gram-Negative Bacteria to Hydrophobic Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, Derived from Lactiplantibacillus plantarum, Reduces the Intrinsic Resistance of Gram-Negative Bacteria to Hydrophobic Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Purification and Characterization of Plantaricin YKX and Assessment of Its Inhibitory Activity Against Alicyclobacillus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. researchgate.net [researchgate.net]

The Disruption of Eukaryotic Cell Membranes by Plantaricin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plantaricin A (PlnA), a cationic peptide produced by Lactobacillus plantarum, is gaining attention for its potential as an antimicrobial and anticancer agent. Its efficacy is rooted in its ability to compromise the integrity of cellular membranes. This technical guide provides an in-depth exploration of the molecular mechanisms governing the interaction of this compound with eukaryotic cell membranes. It details the initial electrostatic interactions, subsequent membrane permeabilization, and the induction of programmed cell death. This document synthesizes current research findings, presents quantitative data in a comparative format, outlines key experimental protocols, and provides visual representations of the critical pathways and workflows involved in the study of this promising bioactive peptide.

Introduction to this compound

This compound is a member of the bacteriocin family, which are ribosomally synthesized antimicrobial peptides. While its role in bacterial quorum sensing and competition is well-established, its effects on eukaryotic cells are a subject of growing interest. As a cationic peptide, PlnA possesses a net positive charge, a key feature that dictates its initial interaction with the negatively charged surfaces of cell membranes.

Mechanism of Action on Eukaryotic Cell Membranes

The activity of this compound against eukaryotic cells is a multi-step process, initiating with cell surface binding and culminating in cell death.

Initial Electrostatic Interaction: The Critical First Step

The primary interaction between this compound and the eukaryotic cell membrane is electrostatic in nature. The negatively charged components of the cell surface, particularly the sialic acid residues of glycosylated membrane proteins, serve as the initial docking sites for the positively charged PlnA peptide.[1][2] This electrostatic attraction is a crucial prerequisite for its subsequent membrane-disruptive activities. Studies have shown that neutralizing the negative surface charge of cells or removing these glycosylated proteins significantly reduces the membrane-permeabilizing potency of PlnA.[1][2] The variation in glycosylation patterns among different cell types, including between normal and cancerous cells, may contribute to the observed differences in their sensitivity to this compound.[1][2]

Caption: Initial electrostatic interaction of this compound with the eukaryotic cell membrane.

Membrane Permeabilization and Pore Formation

Following the initial binding to surface glycoproteins, this compound is thought to interact with the phospholipids of the cell membrane.[1][2] This interaction leads to the destabilization and permeabilization of the cytoplasmic membrane.[2] The proposed mechanism involves the formation of pores or channels through the lipid bilayer.[3] This disruption of the membrane barrier leads to the leakage of intracellular components, such as ions and small molecules, ultimately disrupting cellular homeostasis. The amphipathic nature of this compound, possessing both hydrophobic and hydrophilic regions, facilitates its insertion into the lipid membrane.[4]

Caption: Proposed model of this compound-induced membrane permeabilization and pore formation.

Induction of Apoptosis and Necrosis

Beyond simple membrane permeabilization, this compound has been shown to induce programmed cell death, or apoptosis, in certain eukaryotic cells, particularly cancer cell lines.[2][5] This apoptotic induction is often accompanied by an increase in the levels of key executioner enzymes like caspase-3.[2] Some plantaricins, such as Plantaricin BM-1, have been demonstrated to activate caspase-dependent apoptotic pathways.[5] Transcriptomic analyses have suggested the involvement of signaling pathways such as the TNF, NF-κB, and MAPK pathways in the apoptotic response triggered by certain plantaricins.[5] At higher concentrations, this compound can also induce necrosis.[2] The ability to trigger apoptosis is a significant attribute for a potential anticancer agent, as it allows for the controlled elimination of malignant cells.

Caption: Signaling pathway for this compound-induced apoptosis.

Quantitative Data on this compound Activity

The cytotoxic and antiproliferative effects of various plantaricins have been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of these peptides.

| Plantaricin | Cell Line | Cell Type | IC50 (µg/mL) | Reference |

| Plantaricin MS9 | Caco-2 | Colon Cancer | 15 | [6] |

| Plantaricin MS9 | Mcf-7 | Breast Cancer | 7.5 | [6] |

| Plantaricin MS9 | HepG2 | Liver Cancer | 10 | [6] |

Experimental Protocols

The investigation of this compound's mechanism of action relies on a suite of established experimental techniques.

Cell Viability and Cytotoxicity Assays

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability.

-

Seed eukaryotic cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48 hours).

-

Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 560 nm) using a microplate reader.[6] The absorbance is proportional to the number of viable cells.

-

-

LDH (Lactate Dehydrogenase) Cytotoxicity Assay: This assay measures the release of LDH from cells with damaged membranes.

-

Culture cells and treat with this compound as in the MTT assay.

-

Collect the cell culture supernatant.

-

Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.

-

Incubate to allow for the conversion of a tetrazolium salt into a colored formazan product.

-

Measure the absorbance of the formazan product, which is directly proportional to the amount of LDH released and, therefore, to the level of cytotoxicity.[7]

-

Membrane Permeabilization Assays

-

Patch-Clamp Technique: This electrophysiological technique allows for the measurement of ion currents across the cell membrane, providing direct evidence of pore formation.

-

Microfluorometric Techniques: These methods use fluorescent dyes to monitor changes in intracellular ion concentrations or membrane potential.

-

Load cells with a fluorescent indicator dye sensitive to a specific ion (e.g., Fura-2 for Ca2+) or membrane potential (e.g., DiSC3(5)).

-

Expose the cells to this compound.

-

Monitor the changes in fluorescence intensity over time using a fluorescence microscope or a plate reader. An increase in intracellular Ca2+ or a depolarization of the membrane potential indicates membrane permeabilization.[1]

-

Apoptosis Detection

-

Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This is a standard method for differentiating between viable, apoptotic, and necrotic cells.

-

Treat cells with this compound.

-

Harvest the cells and wash them in a binding buffer.

-

Stain the cells with fluorescein-labeled Annexin V, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells.

-

Co-stain with Propidium Iodide (PI), a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Analyze the stained cells using a flow cytometer to quantify the different cell populations.[5]

-

-

Hoechst 33342 Staining: This fluorescent stain binds to DNA and is used to visualize nuclear morphology.

-

Treat cells with this compound.

-

Stain the cells with Hoechst 33342.

-

Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit characteristic nuclear changes, such as chromatin condensation and nuclear fragmentation.[5]

-

Caption: Experimental workflow for investigating this compound's effects on eukaryotic cells.

Conclusion

This compound exerts its effects on eukaryotic cell membranes through a well-defined, multi-step process. The initial electrostatic attraction to negatively charged surface glycoproteins is a critical determinant of its activity. This is followed by membrane insertion, destabilization, and the formation of pores, leading to a loss of cellular integrity. Furthermore, this compound can trigger programmed cell death through the activation of caspase-dependent pathways. The preferential activity of some plantaricins towards cancer cells highlights their therapeutic potential. A thorough understanding of these mechanisms, facilitated by the experimental approaches outlined in this guide, is essential for the continued development of this compound and related peptides as novel therapeutic agents. Further research should focus on elucidating the precise structure of the pores formed, identifying the specific receptors involved in apoptosis induction, and exploring the full spectrum of signaling pathways modulated by this versatile peptide.

References

- 1. This compound, a cationic peptide produced by Lactobacillus plantarum, permeabilizes eukaryotic cell membranes by a mechanism dependent on negative surface charge linked to glycosylated membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Surface Glycosaminoglycans Protect Eukaryotic Cells against Membrane-Driven Peptide Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound is an amphiphilic alpha-helical bacteriocin-like pheromone which exerts antimicrobial and pheromone activities through different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Plantaricin BM-1 decreases viability of SW480 human colorectal cancer cells by inducing caspase-dependent apoptosis [frontiersin.org]

- 6. ejabf.journals.ekb.eg [ejabf.journals.ekb.eg]

- 7. Plantaricin NC8 αβ prevents Staphylococcus aureus-mediated cytotoxicity and inflammatory responses of human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Diversity of Plantaricin A-Producing Lactobacillus Strains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plantaricin A (PlnA) is a peptide pheromone that plays a crucial role in the quorum-sensing (QS) system of various Lactobacillus species, primarily Lactobacillus plantarum. This QS system regulates the production of plantaricins, a diverse group of bacteriocins with significant antimicrobial activity against various foodborne pathogens and spoilage microorganisms. The natural diversity of PlnA-producing strains, the genetic architecture of the plantaricin locus (pln), and the variations in the PlnA peptide itself are of considerable interest for the development of novel food preservatives and therapeutic agents. This technical guide provides an in-depth overview of the natural diversity of PlnA-producing Lactobacillus strains, detailed experimental protocols for their identification and characterization, and a summary of the underlying regulatory mechanisms.

Genetic Diversity of the Plantaricin Locus (pln)

The genetic locus responsible for plantaricin production, the pln locus, exhibits remarkable diversity and a mosaic-like structure across different Lactobacillus plantarum strains.[1][2] This locus can be located on either the chromosome or plasmids and typically consists of several operons.[3] These operons encode the bacteriocin structural peptides, immunity proteins, ABC transporters for secretion, and the regulatory machinery.[3][4]

The core of the regulatory system is the plnABCD operon. This operon encodes for the induction factor PlnA, a histidine protein kinase (PlnB), and two response regulators (PlnC and PlnD).[1][5] The presence and organization of other genes within the pln locus can vary significantly, leading to the classification of strains into different "plantaritypes" based on their gene content.[1][6] For instance, studies on oenological and probiotic L. plantarum strains have revealed distinct groups based on the presence or absence of specific pln genes.[1][6] This genetic plasticity is a key driver of the diverse antimicrobial activities observed among different plantaricin-producing strains.[1]

Key Features of pln Locus Diversity:

-

Mosaic Structure: The pln locus is often a mosaic of different genes and operons, with variations in gene content and order between strains.[2]

-

Plantaritypes: Strains can be clustered into different "plantaritypes" based on the specific set of pln genes they possess.[1][6]

-

Regulatory Variation: While the plnABCD regulatory cassette is common, variations in the regulatory genes themselves and the presence of other regulatory elements contribute to diverse production phenotypes.[1][3]

-

Plasmid vs. Chromosomal Location: The pln locus can be either chromosomally encoded or located on plasmids, which has implications for its stability and horizontal transfer.[3][7]

Data Presentation

Table 1: Prevalence of Plantaricin-Producing Lactobacillus Strains in Various Environments

| Environment | Sample Source | Prevalence of Plantaricin Producers (%) | Reference |

| Dairy | Raw Milk & Traditional Dairy Products | 11.8% of L. plantarum isolates carried the plnC gene. | |

| Fermented Vegetables | Fermented Cassava, Mustard | High prevalence of bacteriocin-producing L. plantarum. Specific data for PlnA is variable. | [8] |

| Fermented Meats | Fermented Sausages | Bacteriocin-producing L. plantarum are commonly isolated. | [1] |

| Oenological | Grape Musts and Wines | 94% of oenological L. plantarum strains possess the pln locus.[1] | [1] |

| Human | Saliva | L. plantarum WCFS1, a known plantaricin producer, was isolated from human saliva. | [9] |

| Fermented Fish | Fermented Fish Products | 31 out of 616 LAB isolates showed antibacterial activity. L. plantarum LPL-1 was a potent producer. | [10] |

| Fermented Cereals | Poto Poto (fermented maize) | High prevalence of bacteriocin-producing Lactobacillus strains. | [8] |

Table 2: Variations in this compound (PlnA) Peptide Sequences

| Plantaricin Variant | Strain | Amino Acid Sequence | GenBank Accession | Reference |

| PlnA | L. plantarum C11 | M-K-N-S-V-K-Q-L-S-L-E-E-L-D-Q-F-G-A-L-G-I-N-V | [1] | |

| PlnA-like | L. plantarum WCFS1 | M-K-N-S-V-K-Q-L-S-L-E-E-L-D-Q-F-G-A-L-G-I-N-V | AL935263 | [11] |

| PlnA-like | L. plantarum NC8 | M-K-N-S-V-K-Q-L-S-L-E-E-L-D-Q-F-G-A-L-G-I-N-V | [11] | |

| PlnA-like | L. plantarum J23 | M-K-N-S-V-K-Q-L-S-L-E-E-L-D-Q-F-G-A-L-G-I-N-V | [11] | |

| PlnA-like | L. plantarum J51 | M-K-N-S-V-K-Q-L-S-L-E-E-L-D-Q-F-G-A-L-G-I-N-V | [11] | |

| PlnA-PM7 | L. plantarum Cu2-PM7 | M-K-N-S-V-K-Q-L-S-L-E-E-L-D-Q-F-G-A-L-G-I-N-V | [12] |

Note: The amino acid sequence for PlnA appears to be highly conserved across the strains for which sequence information is readily available in the provided search results.

Experimental Protocols

Screening for Plantaricin Production: Agar Well Diffusion Assay

This method is used to detect the antimicrobial activity of Lactobacillus isolates.

a. Preparation of Cell-Free Supernatant (CFS):

-

Culture the Lactobacillus strain in MRS broth at 30-37°C for 18-24 hours.[10][13]

-

Centrifuge the culture at 8,000-10,000 x g for 15-20 minutes at 4°C to pellet the bacterial cells.[10]

-

Collect the supernatant and adjust the pH to 6.5-7.0 with 1M NaOH to exclude the inhibitory effect of organic acids.[14]

-

Filter-sterilize the pH-adjusted supernatant through a 0.22 µm membrane filter to obtain the CFS.[14]

b. Agar Well Diffusion Assay:

-

Prepare an overnight culture of a suitable indicator strain (e.g., Lactobacillus sakei, Pediococcus pentosaceus, Listeria monocytogenes) in an appropriate broth medium (e.g., BHI, TSB).[15]

-

Prepare agar plates of a suitable medium (e.g., BHI agar, MRS agar with reduced glucose).

-

Inoculate the molten agar (at ~45°C) with the indicator strain culture (typically 1% v/v).

-

Pour the inoculated agar into sterile Petri dishes and allow it to solidify in a laminar flow hood.

-

Create wells (6-8 mm in diameter) in the solidified agar using a sterile cork borer or pipette tip.

-

Add a defined volume (e.g., 50-100 µL) of the CFS to each well.[14]

-

Incubate the plates at the optimal temperature for the indicator strain for 16-24 hours.

-

Measure the diameter of the inhibition zone around each well. A clear zone indicates antimicrobial activity.

Molecular Identification of Plantaricin Genes: PCR-Based Screening

This protocol is for the detection of genes within the pln locus, such as plnA.

a. Genomic DNA Extraction:

-

Culture the Lactobacillus strain in MRS broth and harvest the cells by centrifugation.

-

Extract genomic DNA using a commercial kit or a standard phenol-chloroform extraction method.

b. PCR Amplification:

-

Prepare a PCR reaction mixture containing:

-

Template DNA (50-100 ng)

-

Forward and reverse primers for the target pln gene (e.g., plnA, plnE/F, plnJ/K) (10-20 pmol each)

-

dNTPs (200 µM each)

-

Taq DNA polymerase (1-2.5 units)

-

PCR buffer (1x)

-

MgCl₂ (1.5-2.5 mM)

-

Nuclease-free water to the final volume (25-50 µL)

-

-

Use the following typical PCR cycling conditions, which may need optimization based on the primers and target gene:

-

30-35 cycles of:

-

Final extension: 72°C for 5-10 minutes.[14]

c. Visualization of PCR Products:

-

Separate the PCR products by electrophoresis on a 1-1.5% (w/v) agarose gel containing a fluorescent dye (e.g., ethidium bromide, SYBR Safe).

-

Visualize the DNA bands under UV light and compare their sizes to a DNA ladder to confirm the amplification of the target gene.[7]

DNA Sequencing and Analysis of the pln Locus

This protocol outlines the steps for determining the nucleotide sequence of the pln locus.

a. PCR Product Purification:

-

Excise the desired DNA band from the agarose gel and purify it using a gel extraction kit.

-

Alternatively, treat the PCR product with exonuclease and alkaline phosphatase to remove unincorporated primers and dNTPs.

b. Sanger Sequencing:

-

Prepare sequencing reactions containing the purified PCR product, a sequencing primer (either the forward or reverse PCR primer), a DNA polymerase, and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).

-

Perform thermal cycling to generate a set of DNA fragments of varying lengths, each terminated by a labeled ddNTP.

-

Separate the fragments by size using capillary electrophoresis.

-

The sequence of the DNA is determined by the order of the fluorescent labels detected as the fragments pass the detector.

c. Sequence Analysis:

-

Assemble the forward and reverse sequences to obtain a consensus sequence of the amplified region.

-

Use bioinformatics tools such as BLAST (Basic Local Alignment Search Tool) to compare the obtained sequence against public databases (e.g., GenBank) to identify the specific pln gene and its variants.

-

For larger regions of the pln locus, a primer walking or next-generation sequencing (NGS) approach may be necessary.

Mandatory Visualization

Signaling Pathway of this compound Production

References

- 1. Bacteriocins from Lactobacillus plantarum – production, genetic organization and mode of action: produção, organização genética e modo de ação - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Induction of Plantaricin Production in Lactobacillus plantarum NC8 after Coculture with Specific Gram-Positive Bacteria Is Mediated by an Autoinduction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bacteriocin-producing strains of Lactobacillus plantarum inhibit adhesion of Staphylococcus aureus to extracellular matrix: quantitative insight and implications in antibacterial therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural and biosynthetic diversity of plantaricins from Lactiplantibacillus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.ekb.eg [journals.ekb.eg]

- 8. Frontiers | Purification and Characterization of Plantaricin LPL-1, a Novel Class IIa Bacteriocin Produced by Lactobacillus plantarum LPL-1 Isolated From Fermented Fish [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Genome Analysis of Lactobacillus plantarum LL441 and Genetic Characterisation of the Locus for the Lantibiotic Plantaricin C [frontiersin.org]

- 12. scielo.br [scielo.br]

- 13. m.youtube.com [m.youtube.com]

- 14. hereditybio.in [hereditybio.in]

- 15. neb.com [neb.com]

Plantaricin A as a Quorum-Sensing Molecule in Lactobacillus plantarum: A Technical Guide

Abstract This document provides an in-depth technical overview of the Plantaricin A (PlnA)-mediated quorum-sensing (QS) system in Lactobacillus plantarum. L. plantarum is a versatile lactic acid bacterium known for its production of antimicrobial peptides called bacteriocins, or plantaricins. The synthesis of these compounds is a tightly regulated process controlled by a cell-to-cell communication system, or quorum sensing. At the core of this system is this compound, a peptide pheromone that functions as an autoinducer. At a critical cell density, PlnA triggers a signal transduction cascade that leads to the coordinated expression of genes required for the production of multiple bacteriocins and self-immunity. This guide details the molecular components of the PlnA signaling pathway, presents quantitative data on plantaricin purification and activity, outlines key experimental protocols for studying this system, and discusses its implications for antimicrobial drug development and food preservation.

The this compound Quorum-Sensing System

The production of class II bacteriocins in Lactobacillus plantarum is often regulated by a sophisticated three-component quorum-sensing mechanism.[1][2] This system allows the bacterial population to sense its own density and collectively switch on the production of antimicrobial peptides when the population is large enough to benefit from this metabolic investment. The central signaling molecule in this network is the peptide pheromone this compound (PlnA).[3][4][5]

Core Components of the Signaling Pathway

The PlnA-mediated QS system is encoded by the pln gene locus and primarily consists of an autoinducing peptide, a membrane-bound sensor kinase, and cytoplasmic response regulators.[6][7]

-

Autoinducing Peptide (AIP): this compound (PlnA) The plnA gene encodes a precursor peptide that is processed and secreted into the extracellular environment at a low basal level.[2][8] This mature PlnA peptide, a 26-amino acid pheromone, accumulates as the bacterial population grows.[4] Interestingly, PlnA itself exhibits weak antimicrobial activity but its primary role is that of a signaling molecule.[5]

-

Histidine Protein Kinase (HPK): PlnB PlnB is a transmembrane histidine kinase that acts as the receptor for the extracellular PlnA pheromone.[8][9] When the concentration of PlnA reaches a critical threshold, it binds to PlnB, initiating a phosphorylation cascade.[3]

-

Response Regulators (RR): PlnC and PlnD PlnC and PlnD are two highly homologous cytoplasmic response regulators.[8] Upon activation of PlnB, they become phosphorylated. These phosphorylated proteins then function as DNA-binding transcription factors that regulate the expression of the various pln operons.[3][8] Notably, they have opposing functions: PlnC acts as an activator of transcription, while PlnD functions as a repressor, allowing for a highly controlled and fine-tuned regulatory response.[8]

The Quorum-Sensing Signaling Cascade

The regulation of plantaricin production is a classic example of a two-component regulatory system activated by a peptide pheromone. The process enables L. plantarum to coordinate gene expression with cell population density.

The signaling pathway proceeds as follows:

-

Synthesis and Secretion: The plnA gene is expressed at a low level, and the resulting PlnA peptide is secreted into the extracellular space.[2]

-

Sensing and Activation: As cell density increases, the extracellular concentration of PlnA rises. Upon reaching a critical threshold, PlnA binds to the membrane-bound histidine kinase, PlnB.[8][9]

-

Phosphorylation Cascade: This binding event triggers the autophosphorylation of PlnB. The phosphate group is then transferred to the response regulators, PlnC and PlnD.[3][8]

-

Transcriptional Regulation: The phosphorylated forms of PlnC and PlnD bind to specific direct repeat sites in the promoter regions of the pln operons.[8] Phosphorylated PlnC activates transcription, while PlnD represses it.[8] This includes the autoregulation of the plnABCD operon itself.[6]

-

Bacteriocin Production and Export: Activation leads to the high-level transcription of operons encoding bacteriocins (e.g., plnEFI, plnJKLR) and the associated ABC transporter machinery (plnGHSTUV) required for their secretion.[6][10]

Caption: The this compound quorum-sensing signal transduction pathway in Lactobacillus plantarum.

Quantitative Data on Plantaricin Purification and Activity

The purification and assessment of antimicrobial efficacy are critical for characterizing bacteriocins. The data below are compiled from studies on various plantaricins, illustrating typical recovery yields and antimicrobial potency.

Table 1: Summary of Plantaricin Purification

This table summarizes the results from different purification steps for this compound and Plantaricin LPL-1, demonstrating the increase in specific activity and the recovery at each stage.

| Purification Step | Protein (mg) | Total Activity (AU) | Specific Activity (AU/mg) | Purification (Fold) | Recovery (%) | Reference |

| This compound (from L. plantarum C-11) | [11] | |||||

| Culture Supernatant | 24000 | 1.2 x 10⁶ | 50 | 1 | 100 | |

| Ammonium Sulphate Ppt. | 1200 | 9.6 x 10⁵ | 800 | 16 | 80 | |

| SP-Sepharose | 20 | 4.8 x 10⁵ | 24000 | 480 | 40 | |

| Octyl-Sepharose | 1.0 | 1.2 x 10⁵ | 120000 | 2400 | 10 | |

| Reverse-Phase HPLC | 0.09 | 6.0 x 10⁴ | 650000 | 13000 | 5 | |

| Plantaricin LPL-1 (from L. plantarum LPL-1) | [12][13] | |||||

| Culture Supernatant | 302.4 | 204800 | 677.25 | 1 | 100 | |

| Ammonium Sulphate Ppt. | 118.6 | 163200 | 1376.05 | 2.56 | 79.68 | |

| SP-Sepharose | 8.8 | 73600 | 8363.63 | 37.16 | 35.96 | |

| Sephadex G-10 | 1.6 | 40800 | 25500 | 102.34 | 19.92 | |

| RP-HPLC | 0.4 | 20400 | 51000 | 215.36 | 9.96 | |

| (AU = Arbitrary Units) |

Table 2: Antimicrobial Spectrum of Two-Peptide Plantaricins

This table shows the concentrations of synthetically derived two-peptide plantaricins, PlnEF and PlnJK, required to cause 50% growth inhibition of various indicator strains. The synergistic action of the two peptides is essential for potent activity.[4]

| Indicator Strain | PlnEF (nM) | PlnJK (nM) |

| Lactobacillus plantarum 965 | 0.5 | 1.0 |

| Lactobacillus sakei NCDO 2714 | 50 | 1.0 |

| Lactobacillus casei | 1.0 | 50 |

| Lactobacillus brevis | 10 | 100 |

| Lactobacillus fermentum | 50 | 50 |

| Pediococcus pentosaceus | 20 | 100 |

| Leuconostoc mesenteroides | 1.0 | 10 |

| Enterococcus faecalis | >1000 | >1000 |

| (Data represents the concentration causing 50% growth inhibition. Peptides were tested in a 1:1 ratio.) |

Key Experimental Methodologies

Reproducible and standardized protocols are essential for the study of quorum sensing and bacteriocin activity. The following sections detail common methodologies cited in the literature.

Purification of Plantaricins from Culture Supernatant

A multi-step chromatography process is typically employed to purify plantaricins to homogeneity from the culture supernatant of L. plantarum.[4][11][12][13]

Caption: A generalized experimental workflow for the purification of plantaricin bacteriocins.

Detailed Protocol:

-

Cultivation: Culture L. plantarum in a suitable medium (e.g., MRS broth) at 30-37°C for 24-48 hours.[12]

-

Cell Removal: Harvest the culture and centrifuge at 8,000-10,000 x g for 20 minutes at 4°C to pellet the cells. Collect the cell-free supernatant (CFS).[13]

-

Ammonium Sulfate Precipitation: While stirring gently at 4°C, slowly add solid ammonium sulfate to the CFS to reach 40-70% saturation. Allow precipitation to occur overnight.[4][12]

-

Collection of Crude Extract: Centrifuge the mixture at 10,000 x g for 15-20 minutes to collect the precipitated proteins. Discard the supernatant.[1]

-

Resuspension: Resuspend the pellet in a minimal volume of an appropriate buffer (e.g., 50 mM citrate-phosphate buffer, pH 5.0).[1]

-

Cation Exchange Chromatography: Apply the resuspended sample to a cation exchange column (e.g., SP-Sepharose Fast Flow). Elute the bound peptides using a linear gradient of NaCl (e.g., 0 to 1 M).[4]

-

Hydrophobic Interaction Chromatography: Pool the active fractions and apply them to a hydrophobic interaction column (e.g., Octyl-Sepharose). Elute using a decreasing salt gradient or an increasing gradient of an organic solvent like ethanol.[11]

-

Reverse-Phase HPLC (RP-HPLC): As a final polishing step, subject the active fractions to RP-HPLC on a C8 or C18 column. Elute using a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).[11][12]

-

Verification: Confirm the purity and identity of the peptides using Tricine-SDS-PAGE and mass spectrometry.[11][12]

Agar Well Diffusion Assay for Antimicrobial Activity

This method is used to qualitatively and quantitatively assess the antimicrobial activity of purified plantaricins or culture supernatants.[6][12]

Protocol:

-

Prepare Indicator Lawn: Mix an overnight culture of the indicator strain (e.g., Bacillus megaterium, L. sakei) with molten soft agar (e.g., MRS or BHI with 0.7% agar) to a final cell density of approximately 10⁶ CFU/mL. Pour this mixture over a pre-made plate of solid agar medium.[6]

-

Create Wells: Once the overlay has solidified, use a sterile cork borer or pipette tip to cut wells (4-6 mm in diameter) into the agar.

-

Add Sample: Pipette a defined volume (e.g., 50-100 µL) of the test sample (e.g., purified plantaricin solution or sterile CFS) into each well.

-

Incubation: Incubate the plates under appropriate conditions for the indicator strain (e.g., 30°C for 24-48 hours).

-

Measurement: Measure the diameter of the clear zone of growth inhibition around each well. The activity is often expressed in Arbitrary Units (AU/mL), defined as the reciprocal of the highest dilution that still gives a clear zone of inhibition.

Plantaricin Induction Assay

This assay is designed to demonstrate the quorum-sensing-dependent production of bacteriocins. It tests the ability of an external source of PlnA to induce bacteriocin synthesis in a producer strain.[1][6]

Protocol:

-

Prepare Inducer: Grow a high-density culture of the producer strain (e.g., L. plantarum C2 at ~9.0 log CFU/mL) known to produce PlnA. Prepare cell-free supernatant (CFS) by centrifugation and filter sterilization. This CFS serves as the source of the inducer peptide.[6]

-

Prepare Reporter Culture: Inoculate fresh medium (e.g., carrot juice or MRS broth) with the producer strain at a lower cell density (~7.0 log CFU/mL), which is typically insufficient for autoinduction.[6]

-

Induction: Add a small volume (e.g., 50 µL) of the inducer CFS to the reporter culture (e.g., 1 mL). As a negative control, add sterile broth instead of the inducer CFS.

-

Incubation: Incubate the induced and control cultures at 30°C for 6-24 hours.[1][6]

-

Assess Bacteriocin Production: After incubation, prepare CFS from both the induced and control cultures. Test the antimicrobial activity of these supernatants using the agar well diffusion assay described above. A zone of inhibition from the induced culture, but not the control, confirms QS-mediated induction.

Implications for Drug Development and Future Research

The PlnA-mediated quorum-sensing system in Lactobacillus presents several opportunities for scientific and therapeutic advancement.

-

Novel Antimicrobials: The plantaricins themselves (e.g., PlnEF, PlnJK) are potent antimicrobial peptides with a narrow spectrum of activity, primarily against other lactic acid bacteria.[4] Their pore-forming mechanism of action makes them interesting candidates for development as natural food preservatives or therapeutics against specific Gram-positive pathogens.[14]

-

Quorum Quenching (QQ) Strategies: Understanding the signaling pathway opens the door to developing quorum sensing inhibitors (QSIs).[15][16] Molecules that block the PlnA-PlnB interaction or inhibit the phosphorylation of PlnC/PlnD could be used to control Lactobacillus populations in complex microbial environments or to prevent the production of bacteriocins where it is not desired. Conversely, synthetic PlnA could be used to stimulate bacteriocin production for biotechnological applications.

-

Probiotic Functionality: Quorum sensing is integral to how probiotics like L. plantarum establish themselves and compete within the gut microbiota. Modulating this system could enhance the efficacy of probiotic strains.

Future research should focus on the high-resolution structure of the PlnA-PlnB complex to enable rational design of antagonists, the role of the PlnD repressor in controlling the duration and intensity of the QS response, and the interplay between the PlnA system and other QS circuits within complex microbial communities like the gut or food fermentations.

References

- 1. Induction of Plantaricin Production in Lactobacillus plantarum NC8 after Coculture with Specific Gram-Positive Bacteria Is Mediated by an Autoinduction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. art.torvergata.it [art.torvergata.it]

- 4. Antagonistic Activity of Lactobacillus plantarum C11: Two New Two-Peptide Bacteriocins, Plantaricins EF and JK, and the Induction Factor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound is an amphiphilic alpha-helical bacteriocin-like pheromone which exerts antimicrobial and pheromone activities through different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quorum-Sensing Regulation of Constitutive Plantaricin by Lactobacillus plantarum Strains under a Model System for Vegetables and Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.wur.nl [research.wur.nl]

- 8. Evidence for dual functionality of the operon plnABCD in the regulation of bacteriocin production in Lactobacillus plantarum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Bacteriocins from Lactobacillus plantarum – production, genetic organization and mode of action: produção, organização genética e modo de ação - PMC [pmc.ncbi.nlm.nih.gov]

- 11. microbiologyresearch.org [microbiologyresearch.org]

- 12. Frontiers | Purification and Characterization of Plantaricin LPL-1, a Novel Class IIa Bacteriocin Produced by Lactobacillus plantarum LPL-1 Isolated From Fermented Fish [frontiersin.org]

- 13. Purification and Characterization of Plantaricin LPL-1, a Novel Class IIa Bacteriocin Produced by Lactobacillus plantarum LPL-1 Isolated From Fermented Fish - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Anti-Quorum Sensing Activity of Probiotics: The Mechanism and Role in Food and Gut Health - PMC [pmc.ncbi.nlm.nih.gov]

Plantaricin A: A Comprehensive Technical Guide to its Classification as a Class IIa Bacteriocin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plantaricin A, a bacteriocin produced by strains of Lactiplantibillus plantarum (formerly Lactobacillus plantarum), has garnered significant attention within the scientific community for its potential as a natural antimicrobial agent.[1] Its classification as a class IIa bacteriocin places it within a group of pediocin-like peptides known for their potent activity against various foodborne pathogens and spoilage microorganisms.[2][3] This technical guide provides an in-depth analysis of the scientific evidence and experimental methodologies that underpin the classification of this compound, offering a valuable resource for researchers and professionals in the fields of microbiology, food science, and drug development.

Core Characteristics of Class IIa Bacteriocins

Bacteriocins are ribosomally synthesized antimicrobial peptides. Class II bacteriocins are small (<10 kDa), heat-stable, and do not undergo extensive post-translational modifications.[4][5] The class IIa subgroup is specifically characterized by several key features:

-

Pediocin-like Peptides: They share sequence homology with pediocin PA-1, the archetypal member of this class.

-

Conserved YGNGV Motif: A highly conserved N-terminal sequence, the "pediocin box," is a hallmark of this subclass.[6]

-

Anti-Listeria Activity: Class IIa bacteriocins are particularly noted for their strong inhibitory action against Listeria monocytogenes.[2]

-

Mechanism of Action: They typically exert their bactericidal or bacteriostatic effects by forming pores in the cytoplasmic membrane of target cells, leading to the dissipation of the proton motive force.[3]

Experimental Evidence for the Classification of this compound

The classification of this compound as a class IIa bacteriocin is supported by a robust body of experimental evidence spanning its biochemical and genetic characteristics.

Structural and Physicochemical Properties

The molecular weight and amino acid composition of this compound and its variants are consistent with those of class IIa bacteriocins.

Table 1: Physicochemical Characteristics of Various Plantaricins

| Plantaricin Variant | Molecular Weight (Da) | Method of Determination | Key Structural Features | Reference(s) |

| This compound | ~2,900 (calculated for mature peptide) | Deduced from gene sequence | Precursor peptide of 48 amino acids | [7][8] |

| Plantaricin LPL-1 | 4347.8467 | MALDI-TOF-MS | Contains YGNGV motif | [6] |

| Plantaricin ZJ5 | ~3,000 | SDS-PAGE | Cationic and hydrophobic | [9] |

| Plantaricin NC8α | 3,587 | Mass Spectrometry | Part of a two-peptide bacteriocin | [10] |

| Plantaricin NC8β | 4,000 | Mass Spectrometry | Part of a two-peptide bacteriocin | [10] |

| Plantaricin 163 | 3553.2 | MALDI-TOF-MS | Contains GNYYGN motif | [11] |

Antimicrobial Spectrum and Potency

This compound exhibits a broad spectrum of antimicrobial activity, with notable potency against Gram-positive bacteria, including the key indicator organism for class IIa bacteriocins, Listeria monocytogenes. Quantitative data, typically presented as Minimum Inhibitory Concentrations (MICs), demonstrate this efficacy.

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound and its Analogs against Various Bacterial Strains

| Plantaricin Variant/Analog | Target Microorganism | MIC (μg/mL) | Reference(s) |

| Plantaricin A1 | Escherichia coli ATCC 35218 | 25 | [12] |

| Plantaricin A1 analog (OP4) | Escherichia coli ATCC 35218 | 3.125 | [12] |

| Plantaricin P1053 | Escherichia coli ATCC25922 | 7.8 | [13] |

| Plantaricin P1053 | Staphylococcus aureus ATCC 6538 | 31 | [13] |

| Plantaricin YKX | Staphylococcus aureus | 16-32 | [14] |

Genetic Organization and Regulation

The genetic determinants for this compound production are typically organized in a conserved operon structure, a characteristic feature of bacteriocin biosynthesis. The pln locus in L. plantarum often includes genes encoding the bacteriocin precursor, an immunity protein, an ABC transporter, and an accessory protein.[3]

Furthermore, the production of this compound is regulated by a sophisticated quorum-sensing system mediated by the plnABCD operon.[15][16] In this system, this compound itself acts as a peptide pheromone (autoinducer).

Experimental Protocols

This section details the methodologies commonly employed in the characterization and classification of this compound.

Purification of this compound

A multi-step protocol is typically used to purify this compound from the culture supernatant of L. plantarum.[9]

-

Ammonium Sulfate Precipitation:

-

Culture supernatant is subjected to precipitation with ammonium sulfate (typically 70-80% saturation).

-

The precipitate is collected by centrifugation, redissolved in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0), and desalted by dialysis.[9]

-

-

Cation-Exchange Chromatography:

-

The desalted and concentrated sample is loaded onto a cation-exchange column (e.g., SP-Sepharose).

-

The column is washed, and the bound bacteriocin is eluted using a salt gradient (e.g., NaCl).

-

-

Hydrophobic Interaction Chromatography (HIC):

-

Fractions showing antimicrobial activity are pooled and subjected to HIC to further separate proteins based on their hydrophobicity.

-

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Final purification is achieved using RP-HPLC on a C18 column.[6]

-

Active fractions are collected, and the purity is assessed.

-

Determination of Antimicrobial Activity

-

Agar Well Diffusion Assay:

-

An indicator lawn of a susceptible bacterial strain is prepared on an agar plate.

-

Wells are made in the agar, and different concentrations of the purified plantaricin are added to the wells.

-

The plates are incubated, and the diameter of the inhibition zone around each well is measured.[6]

-

-

Minimum Inhibitory Concentration (MIC) Determination:

-

Serial dilutions of the purified plantaricin are prepared in a suitable broth medium in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the target microorganism.

-

The plate is incubated, and the MIC is determined as the lowest concentration of the bacteriocin that completely inhibits visible growth of the microorganism.[12][14]

-

Molecular Weight and Amino Acid Sequence Analysis

-

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE):

-

The purified plantaricin is run on an SDS-PAGE gel alongside molecular weight markers.

-

The gel is stained (e.g., with Coomassie Brilliant Blue), and the molecular weight of the bacteriocin is estimated by comparing its migration to that of the markers.[9]

-

-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry:

-

This technique is used to determine the precise molecular mass of the purified peptide.[6]

-

-

N-terminal Edman Degradation and DNA Sequencing:

Analysis of the Mode of Action

-

Membrane Permeabilization Assay:

-

Target cells are loaded with a fluorescent dye (e.g., carboxyfluorescein).

-

The cells are treated with the purified plantaricin.

-

The release of the fluorescent dye from the cells, indicating membrane permeabilization, is measured using a fluorometer.

-

-

Measurement of Proton Motive Force (PMF) Dissipation:

-

The effect of the bacteriocin on the two components of the PMF, the membrane potential (ΔΨ) and the pH gradient (ΔpH), is measured using specific fluorescent probes.

-

Visualizing Key Processes and Relationships

Quorum-Sensing Regulation of this compound Production

The production of this compound is a tightly regulated process controlled by a quorum-sensing mechanism. This signaling pathway ensures that bacteriocin production is initiated only when the bacterial population reaches a certain density.

Caption: Quorum-sensing regulation of plantaricin production.

Experimental Workflow for Classification of a Novel Bacteriocin as Class IIa

The process of classifying a newly discovered bacteriocin involves a logical sequence of experiments to determine its key characteristics.

Caption: Workflow for classifying a bacteriocin as Class IIa.

Conclusion

The classification of this compound as a class IIa bacteriocin is firmly established through a combination of structural, functional, and genetic analyses. Its characteristic molecular weight, potent anti-listerial activity, conserved pediocin-like features, and the genetic organization of its production locus all align with the defining criteria for this important group of antimicrobial peptides. The detailed experimental protocols and workflows presented in this guide provide a framework for the continued investigation and characterization of this compound and other novel bacteriocins, paving the way for their potential application as safe and effective natural preservatives and therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of Class IIa Bacteriocins as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Continuing Story of Class IIa Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Purification and Characterization of Plantaricin LPL-1, a Novel Class IIa Bacteriocin Produced by Lactobacillus plantarum LPL-1 Isolated From Fermented Fish [frontiersin.org]

- 7. The gene encoding this compound, a bacteriocin from Lactobacillus plantarum C11, is located on the same transcription unit as an agr-like regulatory system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. Purification and Characterization of Plantaricin ZJ5, a New Bacteriocin Produced by Lactobacillus plantarum ZJ5 | PLOS One [journals.plos.org]

- 10. Purification and Genetic Characterization of Plantaricin NC8, a Novel Coculture-Inducible Two-Peptide Bacteriocin from Lactobacillus plantarum NC8 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound, Derived from Lactiplantibacillus plantarum, Reduces the Intrinsic Resistance of Gram-Negative Bacteria to Hydrophobic Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Antibacterial Activity Mode of Action of Plantaricin YKX against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. DNA binding kinetics of two response regulators, PlnC and PlnD, from the bacteriocin regulon of Lactobacillus plantarum C11 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for High-Yield Production and Purification of Plantaricin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plantaricin A (PlnA) is a peptide pheromone produced by Lactiplantibacillus plantarum (formerly Lactobacillus plantarum) that plays a crucial role in the regulation of bacteriocin production through a quorum-sensing mechanism.[1][2][3] Beyond its function as a signaling molecule, this compound itself exhibits antimicrobial activity against various bacteria.[4][5] This dual functionality makes it a molecule of significant interest for applications in food preservation and as a potential therapeutic agent. These application notes provide detailed protocols for the high-yield production and subsequent purification of this compound, intended to guide researchers in obtaining this peptide for further investigation and development.

High-Yield Production of this compound

The production of this compound is intrinsically linked to the growth of the producing bacterium, Lactiplantibacillus plantarum. Optimizing fermentation conditions is therefore critical for maximizing the yield of this peptide.

Optimization of Fermentation Conditions

Several factors have been shown to influence the production of plantaricins, including the composition of the growth medium, pH, temperature, and aeration. Studies on various plantaricin-producing strains have demonstrated that careful control of these parameters can lead to significant increases in bacteriocin titers.[6][7][8]

Key Parameters for Optimized Production:

-

Growth Medium: De Man, Rogosa and Sharpe (MRS) broth is a commonly used medium for the cultivation of L. plantarum and has been shown to support good plantaricin production.[9][10] Supplementation of the medium with additional nitrogen sources, such as peptone and yeast extract, can further enhance yields.[11][12]

-

Carbon Source: Glucose is a widely utilized carbon source for L. plantarum fermentation.[12]

-

pH: The optimal pH for plantaricin production is typically in the range of 5.0 to 6.0.[7][12] Maintaining the pH within this range during fermentation is crucial, as significant deviations can negatively impact both bacterial growth and bacteriocin production.

-

Temperature: L. plantarum strains are generally mesophilic, with optimal growth and plantaricin production temperatures ranging from 30°C to 37°C.[7][9]

-

Aeration: Plantaricins are often produced under anaerobic or static conditions.[8][9]

-

Inoculum Size: The initial concentration of the bacterial culture can influence the onset and level of plantaricin production.[6][8]

-

Co-cultivation: Interestingly, co-culturing L. plantarum with certain other bacterial species, such as Bacillus subtilis, has been shown to significantly enhance plantaricin production, in some cases by up to 32-fold.[2] This is attributed to the activation of quorum-sensing systems.[2]

Experimental Protocol: Batch Fermentation for this compound Production

This protocol outlines a standard batch fermentation process for the production of this compound in a laboratory setting.

Materials:

-

Lactiplantibacillus plantarum producing strain

-

MRS broth

-

Sterile fermentation vessel

-

Incubator with temperature control

-

pH meter and sterile pH probes (optional, for controlled fermentation)

-

Centrifuge

Procedure:

-

Inoculum Preparation:

-

Inoculate a single colony of L. plantarum from a fresh agar plate into a tube containing 10 mL of MRS broth.

-

Incubate at the optimal temperature (e.g., 30°C or 37°C) for 18-24 hours without agitation.

-

This overnight culture will serve as the inoculum.

-

-

Fermentation:

-

Prepare the desired volume of MRS broth in a sterile fermentation vessel.